molecular formula C13H10F2O B13619409 2,3'-Difluoro-4-methoxybiphenyl CAS No. 1052241-71-0

2,3'-Difluoro-4-methoxybiphenyl

Cat. No.: B13619409
CAS No.: 1052241-71-0
M. Wt: 220.21 g/mol
InChI Key: JUQFKGANZUOEPU-UHFFFAOYSA-N
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Description

2,3’-Difluoro-4-methoxybiphenyl is an organic compound that belongs to the biphenyl family It is characterized by the presence of two fluorine atoms at the 2 and 3’ positions and a methoxy group at the 4 position on the biphenyl structure

Properties

CAS No.

1052241-71-0

Molecular Formula

C13H10F2O

Molecular Weight

220.21 g/mol

IUPAC Name

2-fluoro-1-(3-fluorophenyl)-4-methoxybenzene

InChI

InChI=1S/C13H10F2O/c1-16-11-5-6-12(13(15)8-11)9-3-2-4-10(14)7-9/h2-8H,1H3

InChI Key

JUQFKGANZUOEPU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3’-Difluoro-4-methoxybiphenyl can be achieved through several methods, with the Suzuki-Miyaura coupling reaction being one of the most common. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. For instance, 2,3-difluoro-4-methoxyphenylboronic acid can be coupled with a suitable aryl halide under mild conditions to yield the desired biphenyl compound .

Industrial Production Methods

Industrial production of 2,3’-Difluoro-4-methoxybiphenyl typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of environmentally benign solvents and reagents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3’-Difluoro-4-methoxybiphenyl undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.

    Reduction: The biphenyl structure can be reduced under specific conditions to yield partially or fully hydrogenated products.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include phenol derivatives, hydrogenated biphenyls, and substituted biphenyls with various functional groups .

Scientific Research Applications

2,3’-Difluoro-4-methoxybiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3’-Difluoro-4-methoxybiphenyl involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The methoxy group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluoro-4-methoxyphenylboronic acid
  • 2,3-Difluoro-4-methoxyphenol
  • 3-Fluoro-3’-methoxybiphenyl

Uniqueness

2,3’-Difluoro-4-methoxybiphenyl is unique due to the specific positioning of the fluorine atoms and the methoxy group, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring precise molecular interactions and stability under various conditions .

Biological Activity

2,3'-Difluoro-4-methoxybiphenyl is a biphenyl derivative that has garnered attention for its potential biological activity. This article presents a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H11F2O
  • Molecular Weight : 234.23 g/mol
  • IUPAC Name : 2,3-Difluoro-4-methoxybiphenyl
  • Canonical SMILES : COc1ccc(cc1F)c2cc(F)cc=c2

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-cancer agent and its effects on different biological systems.

The compound's mechanisms of action involve:

  • Inhibition of Enzyme Activity : It has been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Antioxidant Properties : The presence of the methoxy group contributes to its ability to scavenge free radicals.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways related to cell growth and apoptosis.

Case Study 1: Anti-Cancer Activity

A study published in RSC Medicinal Chemistry investigated the anti-cancer effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM. The compound was found to induce apoptosis through the activation of caspase pathways.

Concentration (µM)Cell Viability (%)
0100
585
1065
1545
2025

Case Study 2: Antioxidant Activity

Research published in the Journal of Organic Chemistry evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays. The compound exhibited a notable scavenging effect with an IC50 value of 12 µM, indicating strong antioxidant potential.

Sample Concentration (µM)DPPH Scavenging (%)
00
530
1055
1575
2090

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundAnti-Cancer Activity (IC50 µM)Antioxidant Activity (IC50 µM)
2-Fluoro-4-methoxybiphenyl>20>25
Biphenyl>30>35

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